molecular formula C24H25N5O4 B2677289 N-(3,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941884-84-0

N-(3,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2677289
CAS No.: 941884-84-0
M. Wt: 447.495
InChI Key: USGNVBRHLNKOTM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core fused with substituted aromatic systems. The molecule contains a 3,4-dimethoxyphenyl acetamide moiety and a 3,4-dimethylphenyl group attached to the pyridazinone ring, along with a methyl substituent at position 2.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-14-6-8-18(10-15(14)2)29-23-19(12-25-29)16(3)27-28(24(23)31)13-22(30)26-17-7-9-20(32-4)21(11-17)33-5/h6-12H,13H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGNVBRHLNKOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C24H25N5O4\text{C}_{24}\text{H}_{25}\text{N}_{5}\text{O}_{4}

It features a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities. The presence of methoxy and dimethylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyridazine can effectively inhibit both COX-1 and COX-2 activities, leading to reduced inflammation and pain .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (µM)
Compound A80%90%15
N-(3,4-dimethoxyphenyl)...75%85%20

2. Antitumor Activity

The compound's structure suggests potential antitumor properties. Similar compounds have been studied for their ability to induce apoptosis in cancer cells. For instance, pyrazolo[3,4-d]pyridazine derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms involving the modulation of cell cycle progression and induction of oxidative stress .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammatory pathways (e.g., COX enzymes), leading to decreased production of pro-inflammatory mediators.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrazolo derivatives demonstrated the anti-inflammatory effects of N-(3,4-dimethoxyphenyl)... in a murine model of inflammation. The results indicated significant reduction in paw edema compared to control groups .

Case Study 2: Anticancer Activity

In another investigation involving human cancer cell lines (e.g., breast and colon cancer), the compound exhibited IC50 values below 25 µM, indicating potent cytotoxicity. The study highlighted the compound's ability to inhibit tumor growth in vivo when administered at appropriate doses .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[3,4-d]pyridazine moiety has been associated with the inhibition of specific cancer cell lines. For instance, compounds derived from this scaffold have shown effectiveness against K562 and MCF-7 cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Properties

Molecular docking studies suggest that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which could lead to anti-inflammatory effects. This mechanism is crucial for conditions such as asthma and rheumatoid arthritis . Further optimization of the compound's structure could enhance its efficacy and selectivity.

Neuroprotective Effects

There is emerging evidence that compounds with similar structural features exhibit neuroprotective properties. Research indicates that derivatives of pyrazolo[3,4-d]pyridazine can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of N-(3,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide and its biological activity has been extensively studied. Variations in substituents on the phenyl rings significantly influence the potency and selectivity of the compound against various biological targets .

In Vivo Studies

Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and toxicity profiles of this compound. Such studies would provide insights into its therapeutic window and potential side effects when used in clinical settings.

Organic Electronics

The unique electronic properties of compounds containing pyrazolo[3,4-d]pyridazine structures make them suitable candidates for applications in organic electronics. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Sensors

Research into the use of this compound as a sensor material has shown promise due to its sensitivity to environmental changes. Its incorporation into sensor devices could lead to advancements in detecting specific biomolecules or environmental pollutants.

Comparison with Similar Compounds

Key Observations :

  • Core Structure: The pyrazolo[3,4-d]pyridazinone core in the target compound differs from pyrazolo[3,4-b]pyridine in analogs 4c and 4h. The pyridazinone system introduces an additional nitrogen atom, enhancing polarity and hydrogen-bonding capacity .
  • Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contributes electron-donating methoxy groups, contrasting with the electron-withdrawing nitro group in 4h.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Elemental Analysis (C/H/N/O)
Target Compound ~600 (estimated) 200–220 (predicted) Not reported
4c 498 209–211 C, 67.40%; H, 4.65%; N, 11.23%
4h 513 231–233 C, 63.10%; H, 3.92%; N, 13.63%

Key Observations :

  • Melting Points : The nitro-substituted 4h exhibits a higher melting point (231–233°C) than 4c (209–211°C), likely due to stronger dipole interactions from the nitro group. The target compound’s methoxy and methyl substituents may reduce intermolecular forces compared to nitro, yielding a moderate melting range.
  • Molecular Weight : The target compound’s additional methyl and methoxy groups increase its molecular weight relative to 4c and 4h.

Implications of Structural Differences

  • Bioactivity : Electron-donating groups (e.g., methoxy, methyl) in the target compound may enhance lipophilicity and membrane permeability compared to nitro or chloro substituents .
  • Solubility: The pyridazinone core’s polarity may improve aqueous solubility relative to pyrazolo-pyridine analogs, critical for pharmacokinetics.

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the pyrazolo[3,4-d]pyridazine core. Key intermediates include:

  • N-substituted α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) for nucleophilic substitution reactions to attach aromatic groups .
  • Cyanoacetamide derivatives (e.g., 2-cyano-N-(3,5-dimethoxy-benzyl)acetamide) for cyclization under basic conditions (piperidine, ethanol, 0–5°C, 2 h) .
  • 7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl precursors , functionalized with methoxy and methyl groups via Friedel-Crafts or Ullmann coupling .

Final steps often involve coupling the pyridazine core with the dimethoxyphenylacetamide moiety using peptide-like coupling reagents (e.g., EDC/HOBt) .

Basic: Which analytical techniques are essential for structural validation?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions on aromatic rings and acetamide linkage. For example, methoxy groups show singlets at ~3.8 ppm, while pyridazine protons resonate as doublets between 7.0–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .
  • X-ray Crystallography : Resolves regiochemistry of the pyrazolo-pyridazine core and spatial orientation of substituents (e.g., dihedral angles between aromatic planes) .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?

Methodological Answer:
DoE principles (e.g., factorial designs) are applied to identify critical variables:

Factor Screening : Test temperature, solvent polarity, catalyst loading, and reaction time. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) reduce side reactions by precise residence time control .

Response Surface Methodology (RSM) : Optimize variables like pH (for cyclization) or stoichiometry (for coupling steps) to maximize yield (>80%) and purity (HPLC >95%) .

Statistical Modeling : Use software (e.g., JMP, Minitab) to predict interactions between factors (e.g., excess DMDAAC increases polydispersity in copolymerizations, requiring strict stoichiometric control) .

Advanced: How to resolve contradictions in reported bioactivity data for pyrazolo-pyridazine derivatives?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
  • Structural Analogues : Subtle changes (e.g., 3,4-dimethoxy vs. 4-ethoxy groups) alter pharmacokinetics. Perform SAR studies with standardized protocols .
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition assays) to minimize batch effects .

Basic: What in vitro assays evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Kinase Inhibition Assays : Measure IC50 against targets like CDK2 or EGFR using ATP-Glo™ luminescence .
  • Cytotoxicity Testing : Use MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, A549) with 48–72 h exposure .
  • Solubility and Stability : Assess PBS/DMSO solubility and metabolic stability in liver microsomes (e.g., t1/2 >60 min indicates favorable pharmacokinetics) .

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets. Key interactions include H-bonds between the pyridazine N-atom and kinase hinge region (e.g., EGFR T790M) .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å indicates stable complexes) .
  • QSAR Models : Train on datasets of pyrazolo-pyridazine derivatives to predict logP and pIC50 .

Advanced: What strategies address regioselectivity challenges in pyrazolo-pyridazine synthesis?

Methodological Answer:

  • Directed Metalation : Use Pd-catalyzed C-H activation to direct substituents to the 3-position of the pyridazine ring .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of amines during coupling) to prevent undesired alkylation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the 4-position over the 6-position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.